
Methyl parathion
Overview
Description
Methyl parathion (C₈H₁₀NO₅PS), an organophosphate insecticide, is widely used in agriculture due to its efficacy against arthropod pests. It inhibits acetylcholinesterase (AChE), leading to neurotoxic effects in insects and mammals . Its physicochemical properties include a molecular weight of 263.21 g/mol, low water solubility (55–60 mg/L at 25°C), and high log Kow (3.0), indicating moderate environmental persistence . This compound is metabolized to methyl paraoxon (P=O), a more toxic oxon derivative, via oxidative desulfuration . Chronic exposure is linked to oxidative stress, genotoxicity, and multi-organ damage in humans .
Preparation Methods
Methyl parathion is synthesized through the reaction of diethyl phosphorothionchloridate with sodium p-nitrophenate . The reaction conditions typically involve an organic solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale chemical reactors and stringent safety protocols to handle the toxic intermediates and final product .
Chemical Reactions Analysis
Methyl parathion undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound breaks down into less toxic compounds.
Oxidation: This compound can be oxidized to methyl paraoxon, a more toxic metabolite.
Alkaline Hydrolysis: This reaction involves the breakdown of this compound in an alkaline medium, leading to the formation of various degradation products.
Common reagents used in these reactions include water, alkaline solutions, and oxidizing agents. The major products formed from these reactions are typically less toxic than the parent compound .
Scientific Research Applications
Agricultural Applications
Methyl parathion is primarily employed in agriculture for pest control. It is effective against a range of insects, including aphids, whiteflies, and various caterpillars. The compound is typically applied through:
- Aerial Spraying : Commonly used for large-scale applications in fields.
- Ground Spraying : Employed for targeted pest control in smaller plots or orchards.
Table 1: Efficacy Against Common Pests
Pest Type | Targeted Species | Application Method |
---|---|---|
Aphids | Green peach aphid | Aerial/Ground |
Whiteflies | Silverleaf whitefly | Aerial/Ground |
Caterpillars | Tobacco hornworm | Aerial/Ground |
The effectiveness of this compound can be attributed to its mode of action as an acetylcholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects.
Environmental Behavior
This compound's environmental fate is crucial for understanding its impact on ecosystems. Key points include:
- Degradation : The primary degradation pathways are hydrolysis and microbial action in soil and water. Studies indicate that this compound has a half-life ranging from 7 days in anaerobic conditions to 64 days in aerobic soils .
- Mobility : The compound exhibits moderate to low mobility in soil, with varying adsorption based on soil type. It is less likely to leach into groundwater but can volatilize under certain conditions .
Table 2: Environmental Degradation Rates
Environment | Half-Life (Days) |
---|---|
Aerobic Soil | 64 |
Anaerobic Soil | 7 |
Freshwater | 2.3 (to nontoxic products) |
Health Risks and Case Studies
This compound poses significant health risks, particularly through accidental exposure. Notable incidents include:
- Urban Misuse : In the 1990s, illegal applications in residential areas led to severe health risks and costly cleanups. For example, over 1,500 homes in Mississippi were treated improperly, resulting in cleanup costs exceeding $50 million .
- Toxicological Findings : Research indicates that exposure can lead to neurobehavioral issues, including memory impairment and motor skill problems . Animal studies have shown decreased pup survivability at various dosages during gestation and lactation periods .
Table 3: Summary of Health Impact Studies
Study Type | Key Findings |
---|---|
Reproductive Studies | Decreased pup survivability at doses >10 ppm |
Neurobehavioral | Impaired memory and motor skills in exposed subjects |
Regulatory Status and Future Directions
Due to its toxicity, this compound is subject to strict regulations. The U.S. Environmental Protection Agency has imposed restrictions on its use, particularly in residential areas. Future research is focusing on safer alternatives and integrated pest management strategies that minimize reliance on hazardous chemicals.
Mechanism of Action
Methyl parathion exerts its toxic effects primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function . The active metabolite, methyl paraoxon, phosphorylates the active site of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and continuous nerve signal transmission . This results in symptoms such as muscle twitching, respiratory distress, and, in severe cases, death .
Comparison with Similar Compounds
Comparison with Similar Organophosphorus Compounds
Chemical Structure and Reactivity
Methyl parathion differs from analogs in substituent groups and oxidation states:
Compound | Structure | Key Functional Groups | Oxidation State (P) |
---|---|---|---|
This compound | O,O-Dimethyl O-(4-nitrophenyl) | Nitrophenyl, methyl esters | +5 (P=S) |
Parathion | O,O-Diethyl O-(4-nitrophenyl) | Nitrophenyl, ethyl esters | +5 (P=S) |
Methyl paraoxon | O,O-Dimethyl O-(4-nitrophenyl) | Nitrophenyl, methyl esters | +5 (P=O) |
Fenthion | O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl] | Methylthiophenyl | +5 (P=S) |
Key Differences :
- Parathion has ethyl groups instead of methyl, increasing lipophilicity (log Kow = 3.8) and environmental persistence .
- Methyl paraoxon (oxon form) exhibits 10× higher AChE inhibition potency than this compound due to the P=O moiety .
Toxicity Profiles
Acute Toxicity (LD₅₀ in Rats)
Compound | Oral LD₅₀ (mg/kg) | Dermal LD₅₀ (mg/kg) | Primary Metabolite |
---|---|---|---|
This compound | 6–14 | 50–100 | Methyl paraoxon |
Parathion | 3–13 | 6–30 | Paraoxon |
Chlorpyrifos | 135–163 | >5,000 | Chlorpyrifos-oxon |
Malathion | 1,375–2,800 | >4,000 | Malaoxon |
Findings :
- This compound and parathion share similar acute toxicity due to structural homology, but parathion’s ethyl groups enhance dermal absorption .
- Chlorpyrifos and malathion are less toxic due to bulkier substituents and rapid detoxification pathways .
Oxidative Stress and Genotoxicity
In HepG2 cells, this compound and parathion increased malondialdehyde (MDA) levels by 2.5× and 3.1×, respectively, at 100 µM exposure (p < 0.05) . Parathion’s higher nitro-group stability correlates with prolonged oxidative damage compared to this compound.
Environmental Persistence and Degradation
Hydrolytic Degradation
Key Insights :
- This compound degrades faster than parathion in reducing environments (e.g., hydrogen sulfide-rich waters) via NOM-mediated nitro-group reduction .
- Cyanobacteria (Anabaena sp.) degrade this compound to non-toxic aminophenyl derivatives under light, a pathway absent in parathion .
Soil Adsorption
Compound | Koc (mL/g) | Cross-Selectivity in MIPs* |
---|---|---|
This compound | 500–600 | 20.44 mg/g (M1 polymer) |
Fenthion | 1,200–1,500 | 26.80 mg/g (M1 polymer) |
Acetamiprid | 200–300 | Non-detectable |
*Molecularly imprinted polymers (MIPs) for fenthion detection show cross-reactivity with this compound due to structural similarities .
Detection and Analytical Challenges
- This compound vs. Parathion : Gas chromatography with NPD detectors discriminates this compound (response ratio = 1.02) from parathion (ratio = 0.85) due to methyl group electronegativity .
- Oxon Derivatives : Biosensors using AChE inhibition detect methyl paraoxon at 0.1 ppb, but cross-reactivity with ethyl paraoxon requires oxidation-specific calibration .
Biological Activity
Methyl parathion is a widely used organophosphate insecticide known for its potent biological activity against a variety of pests. However, its use raises significant concerns regarding toxicity to non-target organisms, including humans. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cellular viability, enzymatic activity, and environmental degradation.
This compound acts primarily as an acetylcholinesterase (AChE) inhibitor. AChE is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other vital functions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure.
Cell Viability and Oxidative Stress
Research indicates that this compound exposure significantly decreases cell viability in human liver cells (HepG2). A study reported 48-hour lethal dose (LD50) values of 26.20 mM for this compound, indicating a dose-dependent reduction in cell viability. Additionally, exposure resulted in increased levels of malondialdehyde (MDA), a marker for oxidative stress, suggesting that this compound induces lipid peroxidation and cellular damage .
Concentration (mM) | MDA Level (µM) |
---|---|
0 | 0.5 ± 0.05 |
6 | 2.1 ± 0.5 |
12 | 4.4 ± 0.01 |
18 | 5.4 ± 0.01 |
24 | 7.2 ± 0.3 |
30 | 8.7 ± 0 |
Acetylcholinesterase Inhibition
In various animal studies, this compound has been shown to cause significant inhibition of AChE activity. For instance, exposure to this compound resulted in a nearly 64% decrease in AChE activity in fish species such as matrinxã . This inhibition persisted even after extended recovery periods, indicating long-term neurotoxic effects.
Environmental Impact and Degradation
This compound is subject to degradation through various processes, including hydrolysis and microbial action. Studies have demonstrated that the degradation rate is influenced by environmental factors such as pH and temperature. For example, hydrolysis at pH 9 resulted in a degradation rate of approximately 93.5% within 90 minutes .
Degradation Products
The primary degradation products identified include:
- 4-Nitrophenol : Rapidly utilized by microorganisms.
- Methyl Aminoparathion : Formed during photolysis processes.
The half-life of this compound varies significantly across different environments:
Incidents of Misuse
There have been notable incidents involving the misuse of this compound in residential areas, leading to severe health consequences and substantial cleanup costs. For instance:
Q & A
Basic Research Questions
Q. What experimental design methodologies are recommended for optimizing methyl parathion biodegradation in wastewater treatment?
Response surface methodology (RSM), particularly the Box–Behnken Design (BBD), is widely used to optimize biodegradation parameters (e.g., temperature, pH, agitation). This approach statistically models interactions between variables and identifies optimal conditions for this compound removal, COD/TOC reduction, and fungal biomass growth. For example, 29 experimental combinations were analyzed via ANOVA to validate regression models predicting removal efficiency . Researchers should prioritize replicating these designs with adjustments for site-specific microbial consortia.
Q. What biomarkers are currently used to assess acute this compound exposure in humans, and what are their limitations?
Short-term biomarkers include urinary 4-nitrophenol and alkyl phosphates, as well as blood this compound levels. However, these markers are nonspecific (shared with other organophosphates) or transient, with rapid elimination post-exposure. Plasma and erythrocyte cholinesterase inhibition are indirect biomarkers but lack specificity for this compound. Baseline variability in cholinesterase activity across populations complicates interpretation .
Q. How can electrochemical sensors improve this compound detection in environmental samples?
Molecularly imprinted polymers (MIPs) designed using density functional theory (DFT) enable selective binding of this compound. For instance, magnetic MIPs combined with electrochemical detection achieve high sensitivity (detection limits ~6 µg/L) and specificity in soil extracts. Computational simulations (e.g., M062X/6–31G(d,p) level) optimize monomer-template interactions, enhancing sensor performance .
Advanced Research Questions
Q. How do contradictory toxicokinetic data on dermal absorption of this compound impact risk assessment models?
Studies report rapid dermal absorption in rats (validated via PBPK models) but lack human inhalation data . Discrepancies arise from solvent effects (e.g., ethanol vs. acetone), dose ranges, and skin preparation (e.g., tape-stripping). Advanced PBPK models incorporating solvent evaporation rates and stratum corneum diffusivity can resolve these inconsistencies, enabling predictive risk assessments for occupational exposure scenarios .
Q. What methodological gaps exist in correlating this compound metabolite levels with long-term health outcomes?
Existing studies focus on acute exposure biomarkers, but metabolites like para-nitrophenol lack specificity for chronic low-dose exposure. Longitudinal studies integrating dietary habits, genetic polymorphisms in metabolizing enzymes (e.g., paraoxonase), and cholinesterase baseline variability are needed. Multivariate regression models could link metabolite persistence to neurotoxic or reproductive effects .
Q. Why do regulatory bans (e.g., Brazil’s 2016 prohibition) conflict with ongoing agricultural use in other regions, and how does this affect global research priorities?
Brazil’s ban followed evidence of mutagenicity and reproductive toxicity in unauthorized crops (e.g., kale, strawberries), but regulatory frameworks elsewhere prioritize acute toxicity thresholds. Researchers must address data gaps in chronic exposure effects and develop region-specific remediation strategies, such as biosensors for soil bioavailability assessments (e.g., E. coli DH5α/pMP-AmilCP with a 10–10,000 µg/L detection range) .
Q. Methodological Recommendations
- For biodegradation studies : Use BBD-RSM to minimize experimental runs while maximizing data robustness. Include ANOVA validation and polynomial regression models to predict removal efficiency .
- For toxicokinetic analyses : Combine in vitro dermal absorption models (e.g., flow-through cells) with PBPK simulations to account for solvent interactions and skin heterogeneity .
- For sensor development : Leverage DFT-based MIP design and magnetic nanoparticle integration to enhance selectivity and field applicability .
Properties
IUPAC Name |
dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIQVVOMOPOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL PARATHION | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020855 | |
Record name | Methyl parathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.] | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl parathion | |
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Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
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Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL PARATHION | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
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Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
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Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
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Flash Point |
commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup) | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006% | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36 | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1 | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl parathion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/245 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Acute poisoning ... is related to ... inhibiting action on enzyme acetylcholinesterase. Toxic manifestations generally occur only after more than 50% of plasma cholinesterase is inhibited., ... Methyl parathion ... depend on oxidative activation by replacement of thiono-sulfur with oxygen for ... toxicity., Methyl parathion has only a slight inhibitory action on acetylcholinesterase and butyrylcholinesterase, but its active metabolite, methyl paraoxon, is a potent inhibitor of both these enzymes., A study was conducted examining the inhibition of (Ca2+ and Mg2+)-ATPase by parathion (56382) and methyl parathion. Enzyme activity was assessed spectrophotometrically in pig erythrocyte membranes containing calcium2+ (Ca2+) and magnesium2+ and in solubilized membrane preparations incubated with the test agents. The enzyme response to ATP was biphasic. Equations expressing the kinetics of the substrate curves described two classes of the ATP binding active site, one with high affinity and low maximum rate and one with low affinity and high maximum rate. High affinity active sites were stimulated by low ATP concentrations (20 uM), whereas low affinity active sites were stimulated by high ATP levels (2 mM). Parathion and methylparathion dose dependently inhibited enzyme activity; parathion had a greater inhibitory effect than methylparathion. Lineweaver-Burke and Dixon plots indicated noncompetitive inhibition. Parathion and methylparathion induced enzyme inhibition occurred over a range of free calcium ion concentrations (0.5 to 5 mM); the inhibition was significantly greater at lower Ca2+ concentrations (1 to 100 uM) than at higher concentrations. The authors conclude that parathion and methylparathion inhibit ATPase activity by binding to a site on the enzyme rather than through an interaction with associated lipids., For more Mechanism of Action (Complete) data for METHYL PARATHION (6 total), please visit the HSDB record page. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/ | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals | |
CAS No. |
298-00-0 | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Parathion-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parathion-methyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylparathion | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methyl-parathion-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methyl parathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Parathion-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARATHION-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BCL2O91D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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